6-(3-fluorophenyl)-3-methyl-7-[(1R)-1-(7H-purin-6-ylamino)ethyl]-[1,3]thiazolo[3,2-a]pyrimidin-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
INCB040093 is a novel small-molecule inhibitor that selectively targets phosphatidylinositol 3-kinase delta (PI3Kδ). This compound has shown promising efficacy in the treatment of B-cell lymphoid malignancies, including Hodgkin’s lymphoma . PI3Kδ is a critical signaling molecule in B cells, making it a valuable target for therapeutic development .
Preparation Methods
The synthetic routes and reaction conditions for INCB040093 are proprietary and not publicly disclosed in detail. it is known that the compound is synthesized through a series of chemical reactions involving specific reagents and catalysts . Industrial production methods likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
INCB040093 undergoes various chemical reactions, primarily focusing on its interaction with PI3Kδ. The compound potently inhibits the PI3Kδ kinase with high selectivity, showing 74 to over 900-fold selectivity against other PI3K family members . Common reagents and conditions used in these reactions include biochemical assays and in vitro studies using primary B cells and cell lines from B cell malignancies . The major products formed from these reactions are the inhibited forms of PI3Kδ, leading to reduced cell signaling and proliferation .
Scientific Research Applications
INCB040093 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study the inhibition of PI3Kδ and its effects on cell signaling pathways . In biology, the compound is utilized to understand the role of PI3Kδ in B cell function and its potential as a therapeutic target . In medicine, INCB040093 has shown promising results in clinical trials for the treatment of B-cell lymphoid malignancies, including Hodgkin’s lymphoma . The compound’s ability to inhibit PI3Kδ-mediated functions, such as cell signaling and proliferation, makes it a valuable tool for cancer research and drug development .
Mechanism of Action
INCB040093 exerts its effects by selectively inhibiting the PI3Kδ kinase. This inhibition disrupts the PI3Kδ signaling pathway, which is crucial for B cell proliferation and survival . By blocking this pathway, INCB040093 reduces the production of macrophage-inflammatory protein-1 beta and tumor necrosis factor-beta from B cells, affecting the tumor microenvironment . The compound also demonstrates single-agent activity in inhibiting tumor growth and potentiates the antitumor effects of other chemotherapeutic agents .
Comparison with Similar Compounds
INCB040093 is unique in its high selectivity for PI3Kδ compared to other PI3K family members . Similar compounds include idelalisib, another PI3Kδ inhibitor, which has shown efficacy in treating B-cell malignancies but with different safety profiles . INCB040093’s distinct safety and tolerability profile, along with its promising activity in clinical trials, sets it apart from other PI3Kδ inhibitors .
Properties
Molecular Formula |
C20H16FN7OS |
---|---|
Molecular Weight |
421.5 g/mol |
IUPAC Name |
6-(3-fluorophenyl)-3-methyl-7-[(1R)-1-(7H-purin-6-ylamino)ethyl]-[1,3]thiazolo[3,2-a]pyrimidin-5-one |
InChI |
InChI=1S/C20H16FN7OS/c1-10-7-30-20-27-15(11(2)26-18-16-17(23-8-22-16)24-9-25-18)14(19(29)28(10)20)12-4-3-5-13(21)6-12/h3-9,11H,1-2H3,(H2,22,23,24,25,26)/t11-/m1/s1 |
InChI Key |
RSIWALKZYXPAGW-LLVKDONJSA-N |
Isomeric SMILES |
CC1=CSC2=NC(=C(C(=O)N12)C3=CC(=CC=C3)F)[C@@H](C)NC4=NC=NC5=C4NC=N5 |
Canonical SMILES |
CC1=CSC2=NC(=C(C(=O)N12)C3=CC(=CC=C3)F)C(C)NC4=NC=NC5=C4NC=N5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.